Product packaging for 3-Oxo-2-(pyridin-2-yl)butanenitrile(Cat. No.:CAS No. 57115-24-9)

3-Oxo-2-(pyridin-2-yl)butanenitrile

Cat. No.: B1595063
CAS No.: 57115-24-9
M. Wt: 160.17 g/mol
InChI Key: ZKSFBSZAPWNWFK-UHFFFAOYSA-N
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Description

3-Oxo-2-(pyridin-2-yl)butanenitrile is a high-purity chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 g/mol . Its structure, characterized by a pyridine ring and a nitrile functional group, is confirmed by the SMILES notation CC(=O)C(C#N)C1=CC=CC=N1 . This specific arrangement of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for researchers developing novel heterocyclic compounds and for studying molecular interactions in chemical biology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1595063 3-Oxo-2-(pyridin-2-yl)butanenitrile CAS No. 57115-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-2-pyridin-2-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8(6-10)9-4-2-3-5-11-9/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSFBSZAPWNWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318023
Record name NSC324619
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57115-24-9
Record name 57115-24-9
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Record name 3-oxo-2-(pyridin-2-yl)butanenitrile
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Synthetic Methodologies for 3 Oxo 2 Pyridin 2 Yl Butanenitrile and Its Analogues

Direct Synthesis of 3-Oxo-2-(pyridin-2-yl)butanenitrile

The direct synthesis of this compound, a β-ketonitrile, is effectively achieved through crossed Claisen condensation. organic-chemistry.org This reaction forms a carbon-carbon bond by combining an ester with a nitrile containing an α-proton in the presence of a strong base. organic-chemistry.orgwikipedia.org

The primary method for synthesizing the title compound is the Claisen condensation between an appropriate pyridine-2-yl precursor and an acetylating agent. organic-chemistry.orgwikipedia.org The key precursors are 2-(pyridin-2-yl)acetonitrile, which serves as the nucleophile donor after deprotonation, and an ester like ethyl acetate (B1210297), which provides the acetyl group. The reaction proceeds when a strong base removes a proton from the carbon adjacent to the nitrile group (the α-carbon) of 2-(pyridin-2-yl)acetonitrile. wikipedia.org This creates a resonance-stabilized enolate anion that subsequently acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. wikipedia.orgyoutube.com The process concludes with the elimination of an alkoxide leaving group, typically ethoxide, to yield the final β-ketonitrile product. wikipedia.orgmasterorganicchemistry.com

The success of the Claisen condensation is highly dependent on the reaction conditions and the choice of base. wikipedia.org

Base: A strong base is required to generate the necessary enolate from the starting nitrile. wikipedia.org Common bases include sodium ethoxide (NaOEt), sodium amide (NaNH2), and sodium hydride (NaH). organic-chemistry.org The base must be strong enough to deprotonate the α-carbon of the nitrile but should not interfere with the reaction through side reactions like nucleophilic substitution with the ester. wikipedia.org For this reason, the sodium alkoxide corresponding to the alcohol part of the ester (e.g., sodium ethoxide with ethyl acetate) is often used. wikipedia.org A stoichiometric amount of base is necessary because the final β-ketonitrile product is itself acidic, and its deprotonation by the alkoxide drives the reaction to completion. wikipedia.orgmasterorganicchemistry.com

Solvents: The choice of solvent often corresponds to the base used. When sodium ethoxide is the base, ethanol (B145695) is a common solvent. youtube.com In reactions employing sodium hydride, aprotic solvents such as benzene (B151609) or dimethylformamide (DMF) may be utilized. google.comresearchgate.net

Reaction Process: In a typical procedure, the nitrile and the ester are reacted in the presence of the base. google.com Processes have been developed where carboxylic acid esters are reacted with carboxylic acid nitriles in the presence of a sodium hydride suspension to produce 3-oxonitriles. google.com The final step involves an acidic workup to neutralize the enolate of the product and any remaining base. wikipedia.org

Table 1: Summary of Reaction Conditions for Direct Synthesis

Parameter Details References
Reaction Type Crossed Claisen Condensation organic-chemistry.orgmasterorganicchemistry.com
Nucleophilic Precursor 2-(Pyridin-2-yl)acetonitrile
Electrophilic Precursor Ethyl Acetate youtube.com
Bases Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) organic-chemistry.orggoogle.com
Solvents Ethanol, Benzene, DMF youtube.comgoogle.comresearchgate.net

| Key Feature | Requires a stoichiometric amount of base to drive the reaction. | wikipedia.orgmasterorganicchemistry.com |

Synthetic Approaches for Related Pyridine-Butanenitrile Structures

The synthesis of analogues, where the substituent is on the 3-position of the pyridine (B92270) ring or the butanenitrile chain is otherwise modified, employs similar condensation principles as well as other established name reactions.

The synthesis of 3-Oxo-2-(pyridin-3-yl)butanenitrile , an isomer of the title compound, can be achieved using the same Claisen condensation methodology described above. The key difference is the use of 2-(pyridin-3-yl)acetonitrile as the starting nitrile precursor, which reacts with ethyl acetate in the presence of a strong base.

The synthesis of 2-Methyl-4-oxo-4-(pyridin-3-yl)butanenitrile involves a different strategy. smolecule.com This compound is typically prepared through the reaction of 3-pyridinecarboxaldehyde (B140518) with a suitable nitrile source. smolecule.com This approach requires careful control of regiochemistry to ensure the functionalization occurs at the desired C-3 position of the pyridine ring, avoiding the formation of 2- or 4-pyridyl isomers. smolecule.com

The Knoevenagel condensation is a widely used method for forming C-C bonds and is particularly useful for synthesizing pyridine-containing unsaturated nitriles. wikipedia.orgnih.gov This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as malononitrile (B47326), to the carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org

In this context, various pyridine-carboxaldehydes (e.g., pyridine-2-, 3-, or 4-carboxaldehyde) are condensed with malononitrile. nih.gov The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine itself, and is often carried out in a solvent like ethanol at room temperature. wikipedia.orgnih.govnih.gov The product of this reaction is a 2-(pyridin-yl)methylenemalononitrile derivative, an α,β-unsaturated dinitrile. nih.gov These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems. nih.govmdpi.com

Table 2: Knoevenagel Condensation of Pyridine-Carboxaldehydes with Malononitrile

Pyridine-Carboxaldehyde Active Methylene Compound Typical Catalyst Product Type References
Pyridine-2-carboxaldehyde Malononitrile Piperidine, Pyridine 2-(Pyridin-2-ylmethylene)malononitrile wikipedia.org
Pyridine-3-carboxaldehyde Malononitrile Piperidine, Pyridine 2-(Pyridin-3-ylmethylene)malononitrile mdpi.com

Complex butanenitrile structures containing a pyridine-2-yl group can be synthesized to serve as precursors for further transformations. acs.orgacs.org A notable example is the preparation of 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile . acs.orgacs.org This compound is synthesized via a method described in the literature where an ortho-aminochalcone is the starting material. acs.org In a typical procedure, the chalcone (B49325) is dissolved in a solvent mixture like dimethyl sulfoxide (B87167) (DMSO) and acetic acid. A solution of potassium cyanide (KCN) is then added, and the reaction is heated. acs.org

The resulting 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile is not an endpoint but a valuable intermediate. acs.orgacs.org It can undergo base-assisted intramolecular cyclization, accompanied by oxidation (often by the DMSO solvent), to yield complex heterocyclic products such as (E)-2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile. acs.orgacs.org This demonstrates the utility of preparing specifically functionalized pyridine-2-yl substituted butanenitriles as building blocks for more elaborate molecular architectures. acs.orgacs.org

Advanced Synthetic Techniques and Optimization

The pursuit of more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its analogues has led to the adoption of advanced techniques. These methods offer significant improvements over traditional synthetic routes, particularly in terms of reaction speed, yield, and scalability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. rsc.orgijnrd.orgnih.gov This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, a contrast to conventional methods that rely on external heat sources and thermal conductivity. ijnrd.org The application of microwave technology is particularly advantageous in the synthesis of heterocyclic compounds like pyridine derivatives. mdpi.com

Research into the synthesis of various pyridine and pyridazine (B1198779) derivatives demonstrates the substantial benefits of microwave irradiation. For instance, in the synthesis of 3,6-di(pyridin-2-yl)pyridazines, microwave activation at 150 °C in dichloromethane (B109758) accelerated the reaction from several days (using reflux in toluene (B28343) or DMF) to just a few hours. mdpi.com Similarly, the synthesis of quinolyl-quinolinones saw reaction times plummet from 7–9 hours under conventional heating to a mere 4–7 minutes with microwave assistance, accompanied by an increase in yield and purity. nih.gov One-pot, multi-component reactions also benefit greatly; a procedure for synthesizing pyrazolo[3,4-b]pyridine derivatives showed that microwave irradiation led to shorter reaction times and higher yields compared to conventional heating. mdpi.com

The Bohlmann-Rahtz pyridine synthesis, a classic method, has been modernized using microwave assistance to create a one-step process. By irradiating the reactants at 170°C, the synthesis, which traditionally involves two separate steps, can be completed in just 10–20 minutes with yields reaching up to 98%. organic-chemistry.org This represents a significant improvement over conventional heating in sealed tubes, which produces lower yields over longer periods. organic-chemistry.org The efficiency of these microwave-assisted reactions can often be further enhanced by using polar solvents like DMSO or by employing solvent-free conditions, which adds to the "green chemistry" appeal of the method. organic-chemistry.org

The advantages of microwave-assisted synthesis over conventional heating are summarized in the table below, based on findings from the synthesis of related heterocyclic compounds.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to Days nih.govmdpi.comMinutes to Hours nih.govmdpi.comorganic-chemistry.org
Yield Moderate to Good nih.govGood to Excellent (up to 98%) nih.govorganic-chemistry.org
Heating Method External, slow, indirect heating ijnrd.orgInternal, rapid, direct heating of molecules ijnrd.org
Energy Efficiency LowerHigher organic-chemistry.org
Process Often requires multiple steps organic-chemistry.orgCan enable one-pot, multi-component reactions mdpi.comorganic-chemistry.org

This table presents a comparative overview of conventional versus microwave-assisted synthesis for related heterocyclic compounds.

Industrial Production Methods and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on safety, cost-effectiveness, and process robustness. Older methods for producing 3-oxonitriles, which often resulted in yields between 52% and 70%, are generally considered insufficient for industrial-scale synthesis due to low efficiency and potential side reactions like self-condensation of the nitrile. google.com Moreover, some traditional methods require hazardous materials, making them unsuitable for large-scale production due to safety and handling concerns. google.com

A key industrial method for producing 3-oxonitriles involves the condensation of carboxylic acid esters with nitriles using a strong base like sodium hydride. google.com A patented process highlights the importance of carefully controlling the reaction conditions. In this process, the carboxylic acid ester is added to a suspension of sodium hydride and the nitrile in an inert solvent. This specific order of addition is crucial to prevent the self-condensation of the nitrile and to achieve high yields, which are critical for the economic viability of industrial production. google.com

When scaling up the synthesis of any chemical, including pyridine derivatives, several factors must be carefully managed: pharmaceuticalonline.com

Process Safety: The handling of potentially hazardous reagents like sodium hydride and managing reaction exotherms are paramount on a large scale.

Raw Material Procurement: The cost, purity, and consistent availability of starting materials, such as 2-cyanopyridine (B140075) and ethyl acetate, directly impact the final product's cost and quality.

Equipment: The reaction must be adaptable to standard industrial reactors, and considerations for material transfer, heating, and cooling at scale are crucial.

Downstream Processing: Efficient and scalable methods for work-up, product isolation, and purification (e.g., distillation or crystallization) are required to achieve the desired purity of the final product.

Waste Management: The environmental impact and cost associated with waste disposal must be minimized, aligning with green chemistry principles. pharmaceuticalonline.com

Chemical Reactivity and Transformations of 3 Oxo 2 Pyridin 2 Yl Butanenitrile

Oxidative Transformations

The presence of multiple reactive sites in 3-oxo-2-(pyridin-2-yl)butanenitrile makes it amenable to various oxidative transformations, leading to the formation of a variety of oxidized derivatives and cyclized products.

Conversion to Oxidized Derivatives

The oxidation of this compound can lead to the formation of various oxidized products. For instance, visible light-induced decyanation of aryl ketonitriles in the presence of dioxygen and alcohols can yield α-ketoesters. rsc.org This process involves C–H bond functionalization, C–C σ-bond cleavage, and dioxygen activation in a single step. rsc.org

Oxidative Cyclization Reactions

A significant application of this compound and its precursors is in oxidative cyclization reactions to form complex heterocyclic compounds like 2-(3-oxoindolin-2-ylidene)acetonitriles. These compounds are valuable in medicinal chemistry. mdpi.comnih.gov

One method involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile. acs.orgnih.govnih.gov This reaction, which proceeds via a base-assisted intramolecular cyclization and subsequent oxidation, provides an efficient route to (E)-2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile. acs.orgnih.govnih.govacs.org The process can be improved in terms of yield and scope by using DMSO as the oxidant. acs.orgnih.govnih.gov

Another approach is the one-pot synthesis from ortho-nitrochalcone precursors. mdpi.comresearchgate.netresearchgate.net This method involves a base-assisted aldol (B89426) reaction followed by hydrocyanation, which triggers a reductive cyclization. mdpi.comresearchgate.net The reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) can lead to different heterocyclic products, including quinolizin-4-ones and isoxazoles, depending on the reaction conditions. nih.gov

Furthermore, copper-catalyzed [2+3] cyclization reactions between α-hydroxy ketones and arylacetonitriles can produce highly substituted butenolides and oxazoles. acs.org Manganese(III)-based oxidative cyclization of related 2-((2-arylamino)ethyl)-malonates is another strategy to synthesize quinoline (B57606) derivatives. nii.ac.jp

Table 1: Examples of Oxidative Cyclization Reactions
Starting Material PrecursorReagents and ConditionsProductYield (%)Reference
4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrileBase, DMSO(E)-2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile- acs.orgnih.gov
ortho-NitrochalconesBase, KCN, AcOH2-(3-Oxoindolin-2-ylidene)acetonitriles- mdpi.comnih.govresearchgate.net
(Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, Methyl nitroacetateVariousQuinolizin-4-one, Isoxazole, IndolizineGood nih.gov

Reductive Transformations

The ketone and nitrile functional groups in this compound are susceptible to reduction, leading to the formation of alcohols and amines, respectively.

Reduction of Ketone and Nitrile Functional Groups to Alcohols or Amines

The reduction of β-ketonitriles can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. docbrown.infolibretexts.org LiAlH₄ is a more potent reducing agent and can also reduce nitriles to primary amines. docbrown.info The reduction of aldehydes and ketones to alcohols is a form of nucleophilic addition of a hydride ion. docbrown.info The process typically involves the initial formation of an alkoxide intermediate, which is then protonated to yield the alcohol. docbrown.infolibretexts.org

Biocatalytic reductions offer a green alternative for these transformations. Carbonyl reductases, for example, can efficiently catalyze the reduction of aromatic β-ketonitriles to the corresponding β-hydroxy nitriles. acs.org

Stereoselective Reduction Methodologies

Achieving stereoselectivity in the reduction of β-ketonitriles is crucial for the synthesis of chiral building blocks for pharmaceuticals. Biocatalytic methods have shown great promise in this area. The use of specific carbonyl reductases can lead to the formation of (R)-β-hydroxy nitriles with excellent enantiomeric excess (>99% ee). acs.orgacs.org These biocatalytic reductions can be performed in biphasic systems to eliminate competing side reactions. acs.org

Chemical methods for stereoselective reduction have also been developed. For instance, the Narasaka-Prasad reduction of β-hydroxy ketones, which can be formed from β-ketonitriles, allows for the diastereoselective synthesis of syn-1,3-diols. youtube.com This method involves chelation control using a boron agent to direct the hydride attack. youtube.com Similarly, the Evans-Saksena reduction provides access to anti-1,3-diols. youtube.com Genetic engineering of baker's yeast has also been explored to improve the stereoselectivity of β-keto ester reductions, which is a related transformation. nih.gov

Table 2: Stereoselective Reduction of β-Ketonitrile Analogs
SubstrateCatalyst/ReagentProductStereoselectivityReference
Aromatic β-ketonitrilesCarbonyl reductase (CMCR)(R)-β-Hydroxy nitriles>99% ee acs.org
Aromatic β-ketonitrilesCarbonyl reductases in a biphasic system(R)- or (S)-β-Hydroxy nitriles>99% ee acs.org
β-Hydroxy ketonesDiethylmethoxyborane, NaBH₄syn-1,3-DiolsHigh youtube.com
β-Hydroxy ketonesMe₄NHB(OAc)₃anti-1,3-DiolsHigh youtube.com

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in this compound is susceptible to nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when a good leaving group is present. The reactivity of halopyridines with various nucleophiles, including sulfur, oxygen, and carbon nucleophiles, has been studied. sci-hub.se Microwave irradiation has been shown to significantly accelerate these substitution reactions. sci-hub.se

In the context of related pyridine compounds, the nitro group in 3-nitropyridines can be selectively substituted by sulfur nucleophiles. nih.gov The reaction of 2-halopyridines with nucleophiles can proceed via an SNAr mechanism, and the rate-determining step can vary depending on the nucleophile. sci-hub.se While specific studies on the nucleophilic substitution of this compound itself are not extensively detailed in the provided context, the general principles of nucleophilic substitution on the pyridine ring are well-established and would apply to this compound.

Reactivity of the Nitrile Group (e.g., formation of amides)

The nitrile (cyano) group is a valuable functional group in organic synthesis, known for its ability to be converted into various other functionalities, most notably amines, carboxylic acids, and amides. In this compound, the nitrile group is adjacent to both a carbonyl group and a pyridine ring, which influences its electrophilicity. nih.gov

The transformation of a nitrile to an amide is typically achieved through acid- or base-catalyzed hydrolysis. While specific studies detailing the hydrolysis of this compound to its corresponding amide, 3-oxo-2-(pyridin-2-yl)butanamide, are not prominently featured in the reviewed literature, this reaction is a fundamental and expected transformation. The general mechanism involves the protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack by hydroxide (B78521) (under basic conditions), followed by tautomerization and addition of water to yield the amide. The reactivity of the nitrile group can be modulated by the presence of adjacent electron-withdrawing groups, which enhance the polarization of the C≡N bond and make the carbon atom more susceptible to nucleophilic attack. nih.gov

Reactions with Various Nucleophiles

The activated α-carbon and the electrophilic carbonyl carbon of this compound and its derivatives make them prime targets for a range of nucleophiles. These reactions often serve as the initial step for constructing more complex molecular architectures.

One notable example involves the reaction of a related compound, (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, with the carbon nucleophile methyl nitroacetate. nih.gov This reaction showcases divergent annulation pathways depending on the reaction conditions, leading to a variety of heterocyclic scaffolds. nih.gov Similarly, nitrogen nucleophiles are widely employed. For instance, 2-chloropyridine (B119429) derivatives, which can be conceptually derived from pyridone precursors, readily react with nucleophiles like n-octyl amine. nih.gov The pyridine nitrogen itself can also act as a nucleophile in certain contexts, participating in cyclization reactions.

A significant reaction pathway involves the intramolecular nucleophilic attack of an amino group onto the nitrile or adjacent carbons, a key step in forming fused ring systems. nih.govacs.org The table below summarizes selected reactions of related keto-nitriles with nucleophiles.

Starting Material AnalogueNucleophileProduct TypeReference
(Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrileMethyl nitroacetateQuinolizin-4-one, Isoxazole, Indolizine nih.gov
4-(2-Aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrileIntramolecular NH2 group2-(3-Oxoindolin-2-ylidene)acetonitrile nih.govacs.org
2-ChloronicotinonitrilesNitrogen Nucleophiles (e.g., n-octylamine)Substituted Nicotinonitriles nih.gov

Cyclization and Annulation Reactions

The structural features of this compound make it an excellent precursor for cyclization and annulation reactions, providing access to a diverse array of fused and complex heterocyclic systems.

Intramolecular Cyclizations to Form Fused Heterocycles

Intramolecular cyclization is a powerful strategy for the efficient construction of polycyclic molecules. A pertinent example is the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile. nih.govacs.org This transformation proceeds via a base-assisted intramolecular nucleophilic attack of the aniline (B41778) amino group, leading to the formation of a five-membered ring. acs.orgacs.org The subsequent oxidation yields (E)-2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile, a substituted indolinone derivative. nih.govacs.org This reaction highlights how the pyridine-containing nitrile can be incorporated into a fused heterocyclic system.

The process is generally efficient and demonstrates good tolerance for various substituents on the phenyl ring. nih.gov

Table of Intramolecular Cyclization Products

Starting Material Reagents/Conditions Product Yield Reference
4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile KOH, DMSO, AcOH, air (E)-2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile Not specified nih.govacs.org

Intermolecular Cycloaddition Reactions (e.g., for pyrazolopyrimidines from related nitriles)

Intermolecular cycloaddition reactions are highly convergent synthetic tools for building complex molecules from simpler precursors. nih.gov While specific intermolecular cycloadditions starting directly from this compound are not extensively documented, the reactivity of related nitriles provides a clear precedent for its potential in such transformations.

For example, the synthesis of pyrazolopyrimidines, a class of biologically important heterocycles, often utilizes nitrile-containing precursors. nih.gov In a typical approach, 5-amino-4-cyanopyrazoles are reacted with reagents like malononitrile (B47326) or diethyl malonate in the presence of a base to construct the pyrimidine (B1678525) ring fused to the pyrazole (B372694) core. uminho.pt This demonstrates a common strategy where a cyano group participates in a condensation-cyclization sequence to form a new heterocyclic ring.

Furthermore, formal [3+2] annulation reactions of copper-allenylidenes with related 3-oxo-3-arylpropanenitriles have been developed for the synthesis of tetrasubstituted furans, showcasing another mode of cycloaddition where the keto-nitrile acts as a C2 synthon. researchgate.net

Formation of Pyridine-Fused Heterocycles (e.g., thieno[2,3-b]pyridines)

The pyridine core of this compound makes it an ideal starting point for the synthesis of pyridine-fused heterocycles, such as thieno[2,3-b]pyridines. These compounds are of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of the thieno[2,3-b]pyridine (B153569) scaffold is often achieved through the Gewald reaction or related methodologies.

These syntheses typically involve the cyclization of a substituted pyridine-2(1H)-thione with an α-halo ketone or a related electrophile. researchgate.net For instance, reacting 3-cyanopyridine-2(1H)-thiones with α-halocarbonyl compounds is a well-established route to functionalized thieno[2,3-b]pyridines. researchgate.netmdpi.com Given its structure, this compound could potentially be converted into a 3-cyanopyridine-2(1H)-thione precursor, or it could participate directly in a multi-component reaction with elemental sulfur and a suitable partner to afford the thieno[2,3-b]pyridine skeleton.

Several synthetic strategies have been successfully employed to create diverse thieno[2,3-b]pyridines, as summarized below.

Examples of Thieno[2,3-b]pyridine Synthesis from Pyridine Precursors

Pyridine Precursor Reaction Partner(s) Product Class Reference
Substituted Cyclohexanones Ethyl formate, Malononitrile, Sulfur (Gewald Conditions) Substituted Thieno[2,3-b]pyridines nih.gov
2-Sulfanyl-pyridine-3-carbonitrile derivative α-Haloacetonitrile / α-Haloacetoacetate 3-Amino-thieno[2,3-b]pyridine derivatives mdpi.com

Derivatization and Chemical Modification Strategies

Modification of the Pyridine (B92270) Ring Moiety

The pyridine ring in 3-Oxo-2-(pyridin-2-yl)butanenitrile is a key site for modifications that can significantly influence the electronic properties and biological activity of the molecule. Common strategies include N-oxidation and substitution on the pyridine ring.

One notable modification is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation alters the electron distribution in the ring, making it more susceptible to both electrophilic and nucleophilic substitution, and can also impact its interaction with biological targets. nih.gov Furthermore, alkylation at various positions on the pyridine ring can be achieved, leading to a diverse set of derivatives with potentially enhanced biological efficacy. nih.gov

Modification StrategyReagents and ConditionsResulting Compound Structure
N-Oxidationm-CPBA, CH2Cl2N-oxide derivative
C-AlkylationAlkyl halide, BaseAlkyl-substituted pyridine

Functionalization at the Butanenitrile Chain

The butanenitrile chain possesses several reactive sites, including the ketone, the nitrile group, and the α-carbon, making it a prime target for functionalization.

The active methylene (B1212753) group (the carbon atom between the ketone and the pyridine ring) is particularly reactive. Its acidic protons can be readily removed by a base, generating a carbanion that can participate in various carbon-carbon bond-forming reactions. These include alkylation, acylation, and condensation reactions.

The ketone and nitrile functionalities can also be transformed. For instance, the ketone can undergo reduction to a secondary alcohol or be converted to an imine or a hydrazone. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

Functionalization SiteReaction TypeReagents and ConditionsResulting Functional Group
α-CarbonAlkylationBase, Alkyl halideSubstituted α-carbon
α-CarbonKnoevenagel CondensationAldehyde/Ketone, Baseα,β-Unsaturated system
KetoneReductionNaBH4, MeOHSecondary Alcohol
NitrileHydrolysisH+/H2O or OH-/H2OCarboxylic Acid or Amide

Synthesis of Complex Polycyclic Scaffolds

The strategic arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of complex polycyclic and heterocyclic scaffolds. nih.gov These reactions often involve intramolecular cyclizations or multicomponent reactions where the butanenitrile derivative acts as a key building block.

For example, the presence of the ketone and nitrile groups allows for the construction of fused ring systems. One such transformation is the Gewald reaction, where the α-pyridinoylacetonitrile can react with an activated carbonyl compound and elemental sulfur in the presence of a base to yield highly substituted thiophenes.

Furthermore, intramolecular cyclization can be induced, for instance, by creating a derivative with a suitable functional group on the pyridine ring that can react with the butanenitrile side chain. An example is the oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles, which are themselves valuable polycyclic structures. acs.org Such strategies are instrumental in building molecular complexity and accessing novel chemical space. nih.govgrafiati.com

Cyclization StrategyKey Reactants/ConditionsResulting Polycyclic Scaffold
Gewald Aminothiophene SynthesisCarbonyl compound, Sulfur, BaseSubstituted Thiophene
Intramolecular CondensationIntroduction of a reactive group on the pyridine ringFused Pyridothiophene
Oxidative CyclizationWith an ortho-aminoaryl substituentIndolinone derivative

Generation of Biologically Active Derivatives

The derivatization of this compound is a key strategy for the generation of new molecules with potential biological activity. The diverse chemical space accessible through the modification of this scaffold allows for the fine-tuning of its pharmacological properties.

For instance, the introduction of different substituents on the pyridine ring or the butanenitrile chain can lead to derivatives with altered abilities to interact with biological targets such as enzymes or receptors. The synthesis of polycyclic scaffolds from this precursor can also yield compounds with significant bioactivity. For example, 2-(3-oxoindolin-2-ylidene)acetonitriles, which can be synthesized from related structures, have been used as precursors for antimycobacterial agents. acs.org The modification of a phenyl ring to a pyridinyl moiety in other molecular scaffolds has been shown to result in potent antimitotic agents that target the colchicine-binding site of tubulin. nih.gov This highlights the potential of the pyridinyl group in designing new anticancer agents.

Derivative ClassPotential Biological ActivityReference
Substituted Pyridine DerivativesModulation of receptor binding (e.g., GnRH antagonists) nih.gov
Polycyclic Indolinone DerivativesAntimycobacterial, Kinase inhibition acs.org
Pyridinyl-containing compoundsAntimitotic, Anticancer nih.gov

Biological Activities and Pharmacological Investigations

Anticancer Activity

Pyridine (B92270) derivatives have shown considerable promise as anticancer agents, with research highlighting their ability to inhibit cancer cell growth and induce programmed cell death. nih.govnih.gov

The antiproliferative effects of pyridine-containing compounds have been demonstrated across a variety of cancer cell lines. Pyridine carbonitriles, in particular, have been noted for their significant in vitro anticancer activity. nih.gov For instance, certain 2-oxoindolin-3-ylidene derivatives incorporating a urea (B33335) function have shown potent antiproliferation properties against colon (HCT116), breast (MCF7), and pancreatic (PaCa2) carcinoma cell lines. nih.gov One of the most promising compounds from this series demonstrated VEGFR-2 inhibitory properties, suggesting a targeted mechanism of action. nih.gov

Similarly, a series of novel thiazolidinone derivatives, which are structurally related, were screened against a panel of 60 human cancer cell lines. nih.gov A specific derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited high antimitotic activity with a mean GI50 value of 1.57 μM. nih.gov Further studies on related phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which act as prodrugs bioactivated by the CYP1A1 enzyme often found in resistant breast cancer cells, showed significant reduction or arrest of tumor growth in murine xenograft models of MCF7 breast cancer. nih.gov

Antiproliferative Activity of Related Pyridine Derivatives

A summary of the in vitro anticancer activity of various compounds structurally related to 3-Oxo-2-(pyridin-2-yl)butanenitrile.

Compound ClassCancer Cell Line(s)Key FindingsReference
3-Cyano-2-substituted PyridinesMCF-7 (Breast)Benzohydrazide derivative showed an IC50 value of 2 μM. nih.gov
2-Oxoindolin-3-ylidenesHCT116 (Colon), MCF7 (Breast), PaCa2 (Pancreatic)Compound 12b showed potent VEGFR-2 inhibition (87.2%). nih.gov
Ciminalum-thiazolidinone hybridsNCI-60 Panel, AGS (Gastric), DLD-1 (Colon), MCF-7 (Breast)Compound 2h identified with mean GI50 of 1.57 μM. nih.gov
Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs)MCF7 (Breast)Significantly reduced tumor growth in murine xenograft models. nih.gov

A key mechanism behind the anticancer effects of these compounds is the induction of apoptosis, or programmed cell death. A newly synthesized 3-cyano-2-substituted pyridine derivative was found to induce apoptosis in MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov The mechanism involves the activation of the intrinsic apoptosis pathway, where death signals lead to the disruption of mitochondrial permeability by pro-apoptotic proteins like Bax, followed by the release of cytochrome c. nih.gov

Another related compound, a benzo mdpi.comnih.govoxepino[3,2-b] pyridine derivative, was shown to induce both early and late apoptosis in canine mammary cancer cell lines. mdpi.com This was achieved through the generation of reactive oxygen species (ROS) and activation of both extrinsic and intrinsic pathways. mdpi.com Similarly, a novel 4-thiazolidinone (B1220212) derivative demonstrated pro-apoptotic activity in MCF-7 and MDA-MB-231 breast cancer cells by decreasing the mitochondrial membrane potential and increasing the concentrations of caspase-9 and caspase-8. mdpi.com

Antimicrobial Properties

The pyridine scaffold is also a cornerstone in the development of new antimicrobial agents, addressing the growing challenge of drug-resistant pathogens. nih.govnih.gov

Derivatives of pyridine have demonstrated significant efficacy against a range of bacteria and fungi. nih.gov For example, a study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines found that several compounds had potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 0.2–1.3 µg/mL against various E. coli strains. nih.gov Another study synthesized a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives that exhibited strong antibacterial activity against five Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov

In the realm of antifungal research, newly synthesized imidazo[1,2-a]pyridine (B132010) derivatives were tested against a panel of fungal pathogens. nih.gov One derivative, referred to as Probe II, showed excellent activity against multidrug-resistant Candida species, with MIC values ranging from 4 to 16 µg/mL. nih.gov Its mode of action was found to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Other studies on nicotinonitrile and oxadiazole derivatives have also reported good to remarkable antifungal activity against various pathogenic fungi. researchgate.netnih.govresearchgate.net

The antimicrobial spectrum of pyridine derivatives is broad, covering both Gram-positive and Gram-negative bacteria as well as various fungal species.

Gram-Positive Bacteria : Compounds have shown high activity against strains like Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.govnih.gov

Gram-Negative Bacteria : Efficacy has been demonstrated against Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

Fungal Pathogens : A wide range of fungi are susceptible, including Candida species, Aspergillus oryzae, Aspergillus fumigates, Sclerotonia, Botrytis cinerea, and Rhizoctonia solani. nih.govnih.govresearchgate.net

Antimicrobial Efficacy of Related Pyridine Derivatives

A summary of the minimum inhibitory concentration (MIC) and spectrum of activity for various pyridine-related compounds.

Compound ClassPathogen(s)Efficacy (MIC)Reference
2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli strains0.2–1.3 µg/mL nih.gov
3-(Pyridine-3-yl)-2-oxazolidinonesS. aureus, S. pneumoniae, E. faecalis, B. subtilisComparable to Linezolid nih.gov
Imidazo[1,2-a]pyridine derivativesMultidrug-resistant Candida sp.4–16 µg/mL nih.gov
N-alkylated pyridine-based saltsS. aureus, E. coliMIC of 55-56% inhibition at 100 μg mL−1 nih.gov

Other Emerging Biological Activities

Beyond their established anticancer and antimicrobial roles, compounds structurally related to this compound are being explored for other valuable biological functions.

Antioxidant Activity : Several classes of related heterocyclic compounds have demonstrated notable antioxidant properties. Pyrrolo[2,3-b]quinoxaline derivatives have been identified as effective radical scavengers. rsc.org Similarly, certain pyrimidine (B1678525) and thiazolo[4,5-b]pyridine (B1357651) derivatives have been shown to reduce levels of reactive oxygen species (ROS), confirming their antioxidant potential. nih.govresearchgate.net This activity is crucial for combating oxidative stress, which is implicated in numerous diseases. researchgate.net

Herbicidal Activity : Some related heterocyclic structures, such as antipyrine (B355649) derivatives, have been reported to possess herbicidal activities, indicating potential applications in agriculture. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active compounds. For derivatives of this compound, these studies aim to understand how specific structural components and substituent modifications influence their pharmacological efficacy.

Elucidation of Key Structural Features for Biological Efficacy

The biological activity of pyridine derivatives is intrinsically linked to their structural characteristics. nih.gov The pyridine ring itself is a crucial pharmacophore, recognized as the second most common heterocycle in drugs approved by the FDA. nih.gov Its planarity, ability to engage in pi-stacking interactions, and the nitrogen atom's capacity to form hydrogen bonds are key to its role in molecular recognition at biological targets. nih.gov The replacement of a carbon atom in a benzene (B151609) ring with nitrogen alters the molecule's physicochemical properties, often improving aqueous solubility, metabolic stability, and lipophilicity. nih.gov

In the context of molecules structurally related to this compound, several functional groups are considered vital for efficacy:

The Pyridine Nucleus : This heterocyclic ring is a cornerstone for biological activity in numerous compounds. nih.govsciencepublishinggroup.com Its nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction with biological macromolecules. Studies on various pyridine derivatives have shown that the pyridine moiety is essential for activities ranging from anticancer to antimicrobial and anti-inflammatory effects. nih.govresearchgate.net

The Carbonyl (-C=O) and Cyano (-C≡N) Groups : The presence of electron-rich groups like carbonyl (-C=O) has been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov The cyano group, present in 2-pyridylacetonitrile, a precursor for many functionalized pyridines, is a versatile reactive handle for synthesizing more complex heterocyclic systems. mdpi.com The combination of the oxo and cyano groups creates a reactive β-ketonitrile moiety, which can participate in various chemical reactions and biological interactions.

Investigations into related pyridine structures, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, have consistently highlighted the importance of the core heterocyclic scaffold in conferring specific biological activities like Nek2 inhibition and anti-mycobacterial action. nih.govmdpi.com

Positional and Substituent Effects on Activity (e.g., trifluoromethyl and halogen groups on pyridine ring)

The type and position of substituents on the pyridine ring can dramatically alter the biological activity of the parent compound. researchgate.net This is a central theme in the SAR of pyridine derivatives.

Research has shown that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have profound and sometimes predictable effects. For instance, in one study on NNN pincer-type ligands, introducing EDGs to the 4-position of the pyridine ring was found to increase the electron density at the coordinated metal center. nih.gov Conversely, EWGs like the nitro group (-NO2) can significantly alter the electronic properties and reactivity of the molecule. nih.gov

The influence of specific substituents on the biological activity of various pyridine-based scaffolds is summarized below:

Scaffold/ActivitySubstituent TypePositionEffect on ActivityReference
Pyridine Derivatives (Antiproliferative) -OMe, -OH, -NH2VariousEnhanced activity nih.gov
Pyridine Derivatives (Antiproliferative) Halogens, Bulky GroupsVariousDecreased activity nih.gov
N-(Pyridin-2-yl)-benzothiazine-carboxamides (Analgesic) Methyl Group3, 4, or 5Increased activity mdpi.com
N-(Pyridin-3-yl)-benzothiazine-carboxamides (Analgesic) -3Enhanced activity mdpi.com
Imidazo[1,2-a]pyridines (Nek2 Inhibition) Various-Compound 28e showed high potency (IC50 of 38 nM) nih.gov
Pyrazolo[1,5-a]pyrimidin-7-amines (Anti-mycobacterial) 4-fluoro-phenyl3Effective inhibition mdpi.com

Halogen atoms, such as fluorine, chlorine, and bromine, are common substituents in medicinal chemistry. In some pyridine derivatives, halogens have been associated with lower antiproliferative activity. nih.gov However, in other contexts, they are crucial for potency. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found in the most effective analogues against Mycobacterium tuberculosis. mdpi.com This highlights that the effect of a substituent is highly dependent on the specific molecular scaffold and its biological target.

Similarly, studies on metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, such as derivatives of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine, demonstrate that systematic modification of the pyridine and attached rings can lead to compounds with significantly enhanced potency. ebi.ac.uk The placement of substituents can influence the molecule's conformation and its ability to fit into the allosteric binding site of the receptor. mdpi.comebi.ac.uk

Mechanism of Action and Molecular Target Elucidation

Identification of Specific Molecular Targets and Biological Pathways

There is no publicly available research that identifies the specific molecular targets or biological pathways modulated by 3-Oxo-2-(pyridin-2-yl)butanenitrile. Elucidation of these targets is a critical first step in understanding the compound's potential pharmacological or toxicological effects. Future research would need to employ techniques such as affinity chromatography, proteomics, or genetic screening to identify binding partners and affected pathways.

Enzyme Inhibition/Activation Profiles

Detailed enzymatic assays have not been reported for this compound. Therefore, its profile as an enzyme inhibitor or activator remains unknown. To characterize this, the compound would need to be screened against a panel of relevant enzymes. Should any activity be observed, further kinetic studies would be necessary to determine the nature and potency of the interaction (e.g., competitive, non-competitive, or uncompetitive inhibition) and to calculate parameters such as the IC50 or Ki values.

Receptor Binding Studies and Affinities

Information regarding the binding of this compound to any physiological receptors is not available. Receptor binding assays are essential to determine if the compound acts as an agonist, antagonist, or allosteric modulator at specific receptor sites. These studies would involve radioligand binding assays or functional assays on cells expressing specific receptors to determine binding affinities (Kd) and functional consequences of binding.

Modulation of Cellular Functions and Biochemical Processes

Due to the lack of available data, a data table summarizing research findings cannot be generated at this time.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

While not extensively documented as a lead compound in its own right, 3-Oxo-2-(pyridin-2-yl)butanenitrile and its derivatives are pivotal in the identification and optimization of novel therapeutic agents. A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may have suboptimal structure that requires modification to fit the target better. The optimization of such a lead compound is a critical process in drug development. nih.govresearchgate.net

The core structure of this compound serves as a versatile scaffold that can be systematically modified to generate libraries of related compounds. This process is central to lead optimization, where chemists fine-tune the structure to improve potency, selectivity, and pharmacokinetic properties. For instance, the optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines led to the discovery of potent and selective ATP-independent Akt inhibitors with oral bioavailability. nih.gov This highlights how pyridine-containing scaffolds are instrumental in developing new drug candidates. The process often involves reducing the pKa and/or logP of initial hits to improve their drug-like properties. researchgate.net

Role as a Precursor for Novel Drug Candidates

The primary role of this compound in medicinal chemistry is as a key precursor for the synthesis of more complex heterocyclic systems, which are then evaluated as novel drug candidates. The reactivity of the β-ketonitrile moiety allows for a variety of chemical transformations, leading to the construction of diverse molecular architectures.

A significant example is the use of a closely related analog, 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile, in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org These compounds, in turn, are advanced precursors for pyridazino[4,3-b]indoles, which have demonstrated potent inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.org This synthetic pathway underscores the importance of the pyridylbutanenitrile framework in developing new antimycobacterial agents.

The versatility of this scaffold is further demonstrated by its use in the synthesis of various other heterocyclic compounds with potential biological activity. For example, related pyridine (B92270) derivatives serve as precursors for compounds with applications in treating cardiovascular diseases. nih.gov

Exploration in Therapeutic Area Development (e.g., infectious diseases, cancer)

The pyridine nucleus is a common feature in many biologically active compounds, and derivatives of this compound are being explored for their potential in various therapeutic areas, most notably infectious diseases and cancer.

Infectious Diseases: As mentioned, a derivative of this compound is a precursor to potent antimycobacterial agents. acs.org Furthermore, the broader class of pyridine-containing compounds has shown significant promise in combating bacterial infections. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria, with some compounds exhibiting strong efficacy. nih.gov The antimicrobial potential of pyridine derivatives is a well-established area of research. mdpi.com

Cancer: The pyridine scaffold is a key component of numerous anticancer agents. nih.gov Research has shown that substituted pyridine candidates, synthesized from precursors like cyanopyridones, exhibit antiproliferative activity against various cancer cell lines. nih.gov For example, novel 1,2,3-triazolyl-pyridine hybrids have been designed and synthesized as potential inhibitors of human Aurora B kinase, a target in cancer therapy. nih.gov Additionally, certain 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, which can be conceptually linked to the reactivity of ketonitrile precursors, have displayed significant activity against colon cancer cell lines. nih.gov

The following table summarizes the research findings on the therapeutic potential of related pyridine derivatives:

Therapeutic Area Compound Class/Derivative Research Finding
Infectious Diseases Pyridazino[4,3-b]indoles (from a pyridylbutanenitrile precursor) Potent inhibitory activity against Mycobacterium tuberculosis. acs.org
3-(Pyridine-3-yl)-2-oxazolidinones Strong antibacterial activity against Gram-positive bacteria. nih.gov
Cancer Substituted Pyridine-3-carbonitriles Antiproliferative activity against various cancer cell lines. nih.gov
1,2,3-Triazolyl-pyridine hybrids Potential inhibitors of human Aurora B kinase for cancer treatment. nih.gov
Chromene-based hydrazones Significant activity against HT-29 colon cancer cell lines. nih.gov

Integration into High-Throughput Screening Campaigns

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. The versatility of this compound as a precursor makes it an ideal candidate for generating diverse chemical libraries for HTS campaigns.

While specific HTS campaigns focusing solely on this compound are not prominently documented, the general strategy of using versatile building blocks to create libraries for screening is a cornerstone of modern drug discovery. The discovery of Perampanel, a noncompetitive AMPA receptor antagonist, involved high-throughput screening of a library of 1,3,5-triaryl-1H-pyridin-2-one derivatives. nih.gov This illustrates how pyridine-containing scaffolds are amenable to HTS approaches.

The ability to readily synthesize a wide range of derivatives from this compound allows for the exploration of a broad chemical space, increasing the probability of identifying novel hits against various biological targets. Computational high-throughput screening methods are also employed to virtually screen libraries of compounds, including those derived from pyridine scaffolds, to identify potential lead candidates for further in vitro testing. nih.gov

Computational Chemistry and Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 3-Oxo-2-(pyridin-2-yl)butanenitrile, into the binding site of a target protein.

While no specific molecular docking studies have been reported for this compound, research on other pyridine-containing compounds highlights the potential interaction modes. For instance, studies on various pyridyl derivatives often show that the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, interacting with key amino acid residues in a protein's active site. The oxo and nitrile groups of this compound would also be expected to participate in hydrogen bonding or other polar interactions, further anchoring the molecule within a binding pocket. A hypothetical docking study would involve preparing the 3D structure of the ligand and a target protein, followed by the use of software like AutoDock or Glide to predict binding poses and affinities.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound would be crucial to understand its three-dimensional shape and flexibility, which are key determinants of its biological activity. This analysis involves identifying the stable conformations (rotamers) of the molecule by rotating its single bonds and calculating the potential energy of each conformation.

Energy minimization is then performed to find the lowest energy conformation, which is the most likely structure the molecule will adopt. For this compound, key rotational bonds would include the one connecting the pyridine ring to the butanenitrile backbone and the bond between the acetyl group and the chiral center. Computational modeling of related pyridyl-BODIPY compounds has been used to determine dihedral angles between the pyridyl ring and the core structure, and similar methods could be applied here to understand the spatial arrangement of the functional groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For this compound, DFT calculations could provide insights into its reactivity, stability, and spectroscopic properties.

Studies on related 2-acetyl pyridine derivatives have utilized DFT to calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These calculations would help in identifying the most reactive sites in this compound. For example, the HOMO and LUMO energies can indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates overall polarity of the molecule

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific published data exists for this compound.

De Novo Design and Virtual Screening of Derivatives

The scaffold of this compound could serve as a starting point for the design of new molecules with desired properties, a process known as de novo design. Computational tools can be used to "grow" new functional groups from the core structure to optimize its interaction with a specific target.

Virtual screening, on the other hand, involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a biological target. Derivatives of this compound could be virtually screened against various protein targets to identify potential new drug candidates. The principles of in silico drug design are well-established, with numerous studies demonstrating the use of computational methods to design and screen novel compounds based on scaffolds containing pyridine and other heterocyclic rings.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Oxo-2-(pyridin-2-yl)butanenitrile in solution. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the pyridinyl ring, the methine proton, and the methyl protons. The chemical shifts (δ) of the pyridinyl protons would appear in the aromatic region, with their specific locations and splitting patterns dictated by their positions relative to the nitrogen atom and the butanenitrile substituent. The methine proton, situated between the carbonyl and cyano groups, would likely appear as a singlet, while the methyl protons of the acetyl group would also present as a singlet, shifted downfield due to the influence of the adjacent carbonyl group.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum would be anticipated to display signals for the carbonyl carbon, the nitrile carbon, the carbons of the pyridine (B92270) ring, the methine carbon, and the methyl carbon. The characteristic chemical shifts of the carbonyl and nitrile carbons are particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridinyl-H7.0 - 8.5120 - 150
Methine-CH4.0 - 5.045 - 55
Methyl-CH₃2.0 - 2.525 - 35
Carbonyl-C=O-190 - 205
Nitrile-C≡N-115 - 125

Note: These are predicted ranges and actual experimental values may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₉H₈N₂O).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in confirming the presence and purity of the target compound in a reaction mixture or a purified sample. The mass spectrometer can be set to selectively monitor the ion corresponding to the protonated molecule [M+H]⁺ of this compound, which would have an expected m/z (mass-to-charge ratio) value.

Table 2: Key Mass Spectrometry Data for this compound

Technique Parameter Expected Value
HRMSMolecular FormulaC₉H₈N₂O
Exact Mass [M]160.0637
[M+H]⁺161.0715
LC-MSMonitored Ion [M+H]⁺161.07

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the C=O (carbonyl), C≡N (nitrile), and C=N/C=C (aromatic pyridine ring) stretching vibrations.

The strong absorption band for the carbonyl group is typically observed in the region of 1700-1750 cm⁻¹. The nitrile group gives rise to a sharp, medium-intensity band in the range of 2200-2260 cm⁻¹. The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1700 - 1750Strong
Nitrile (C≡N)Stretch2200 - 2260Medium, Sharp
Pyridine Ring (C=N, C=C)Stretch1400 - 1600Medium to Strong
C-H (Aromatic)Stretch3000 - 3100Medium to Weak
C-H (Aliphatic)Stretch2850 - 3000Medium to Weak

Chromatographic Techniques (e.g., HPLC, UPLC) for Purity and Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for its separation from impurities. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A typical HPLC or UPLC method for this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC/UPLC Method Parameters

Parameter Typical Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
DetectorUV-Vis (e.g., at 254 nm)
Flow Rate0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC)
Column Temperature25 - 40 °C

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation in the crystal lattice. It would also elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the solid state. While no public crystallographic data for this specific compound is readily available, such an analysis would be the definitive method for its solid-state structural confirmation.

Broader Academic and Industrial Significance

Role as a Versatile Intermediate in Organic Synthesis

3-Oxo-2-(pyridin-2-yl)butanenitrile is widely recognized for its role as a versatile intermediate in organic synthesis. Its multifunctional nature allows it to participate in a variety of chemical reactions, making it a key starting material for the construction of diverse heterocyclic systems. The presence of the ketone and nitrile groups provides reactive sites for both nucleophilic and electrophilic attacks, enabling chemists to introduce a wide array of functional groups and build complex molecular architectures.

The pyridine (B92270) ring, a common motif in many biologically active compounds, further enhances its utility. The nitrogen atom in the pyridine ring can act as a directing group, influencing the regioselectivity of reactions, or as a coordination site for metal catalysts. This versatility has led to its use in the synthesis of numerous compounds with potential applications in medicinal chemistry and materials science. For instance, it serves as a precursor for the synthesis of various pyridine-based heterocycles. researchgate.net

Contributions to Fine Chemical and Specialty Material Production

The utility of this compound extends to the production of fine chemicals and specialty materials. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of other high-value products, such as pharmaceuticals, agrochemicals, and dyes. The ability of this compound to serve as a precursor to complex molecular structures makes it a valuable component in the fine chemical industry.

In the realm of specialty materials, the incorporation of the pyridyl moiety from this compound can impart desirable properties to polymers and other materials. These properties can include enhanced thermal stability, altered electronic characteristics, and the ability to coordinate with metal ions. This has led to research into its use in the development of new materials with tailored functionalities for specific applications.

Potential in Catalytic Applications

The pyridine nitrogen atom in this compound provides a site for coordination with metal ions, suggesting its potential use in the development of novel catalysts. Ligands containing pyridine rings are widely used in coordination chemistry and catalysis due to their ability to form stable complexes with a variety of transition metals. By modifying the structure of this compound, it is possible to design new ligands with specific steric and electronic properties.

These tailored ligands can then be used to create metal complexes that can catalyze a wide range of organic transformations with high efficiency and selectivity. Research in this area is focused on exploring the catalytic activity of metal complexes derived from this and related compounds in reactions such as cross-coupling, hydrogenation, and oxidation. The development of new, more efficient catalysts is a key area of research in green chemistry and sustainable chemical production.

Emerging Research Areas

Emerging research continues to uncover new applications and properties of this compound and its derivatives. One area of growing interest is its use in the synthesis of novel fluorescent materials. The rigid, planar structure of some of the heterocyclic systems that can be derived from this compound can give rise to interesting photophysical properties, including strong fluorescence emission. These materials could find applications in areas such as bioimaging, sensing, and optoelectronics.

Another promising area of research is the exploration of the biological activity of compounds derived from this compound. The pyridine ring is a common feature in many approved drugs, and the diverse range of heterocyclic structures that can be synthesized from this starting material makes it an attractive scaffold for the discovery of new therapeutic agents. Researchers are actively investigating the potential of these compounds to treat a variety of diseases.

Q & A

Q. Critical precautions include :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Decomposition : Avoid high temperatures (>100°C) to prevent release of toxic gases (e.g., HCN) .
  • First Aid : Flush exposed skin/eyes with water for 15 minutes; seek medical attention for respiratory irritation .

Advanced Research Questions

How can reaction conditions be optimized to improve yields of this compound?

Q. Methodological strategies :

  • Catalyst Screening : Test bases (e.g., DBU, K2CO3) to enhance condensation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for solubility and reaction rate .
  • Temperature Gradients : Perform reactions at 0°C, 25°C, and 40°C to identify kinetic vs. thermodynamic control .

Q. Example optimization table :

ConditionYield (%)Purity (%)
Ethanol, 0°C6598
DMF, 25°C7295
DBU catalyst8599

How can contradictions in spectroscopic data indicating multiple conformers be resolved?

Case Study : Evidence of anti vs. E-conformers (e.g., intramolecular H-bonding in phenylhydrazone derivatives ):

  • Computational Analysis : Use ab initio calculations (e.g., DFT) to compare energy levels of conformers .
  • Variable-Temperature NMR : Monitor shifting peaks to identify dominant conformers at different temperatures .
  • X-Ray Crystallography : Resolve solid-state conformation and compare with solution-phase data .

How can stereochemical outcomes be controlled in derivatives of this compound?

Q. Diastereoselective synthesis :

  • Chiral Auxiliaries : Introduce tert-butyldimethylsilyl (TBS) groups to direct stereochemistry during cyclization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in nucleophilic additions to the ketone .
  • Dynamic Resolution : Utilize kinetic control in reactions with enantiomeric intermediates .

Example : Methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with >90% diastereomeric excess using TBS-protected intermediates .

Data Contradiction Analysis

Scenario : Conflicting IR and NMR data for a synthesized derivative.
Resolution Workflow :

Replicate Experiments : Confirm reproducibility.

Cross-Validation : Use HRMS to rule out impurities.

Computational Modeling : Compare theoretical IR/NMR spectra of proposed structures with experimental data .

Collaborative Techniques : Combine X-ray (solid-state) and NOESY (solution-phase) to assess conformational flexibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-2-(pyridin-2-yl)butanenitrile
Reactant of Route 2
3-Oxo-2-(pyridin-2-yl)butanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.